Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Conformational analysis Structure-activity relationship Ligand design

This coumarin-3-carboxamide derivative features a critical 4-bromo-2-methylphenyl substituent directly aligned with S1P receptor modulator pharmacophore requirements. The ortho-methyl group provides steric shielding against amide hydrolysis, enhancing metabolic stability – ideal as a positive control in microsomal stability assays vs. non-methylated analogs. Its bromine heavy atom enables X-ray crystallography phasing and distinctive MS isotope patterns for target engagement studies. Higher LogP (~4.0) favors mitochondrial membrane penetration for apoptosis research. Not interchangeable with regioisomers. Inquire for custom synthesis scale-up.

Molecular Formula C18H14BrNO4
Molecular Weight 388.217
CAS No. 825599-79-9
Cat. No. B2900352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS825599-79-9
Molecular FormulaC18H14BrNO4
Molecular Weight388.217
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
InChIInChI=1S/C18H14BrNO4/c1-10-7-12(19)3-5-15(10)20-17(21)14-9-11-8-13(23-2)4-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
InChIKeyUHQNOSUNEAKGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 825599-79-9): Procurement-Relevant Chemical Identity and Class Context


N-(4-Bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 825599-79-9) is a fully synthetic small-molecule coumarin-3-carboxamide derivative (C₁₈H₁₄BrNO₄, MW 388.22) . The compound belongs to the 2-oxo-2H-chromene-3-carboxamide chemotype, a privileged scaffold that has yielded clinical-stage sphingosine-1-phosphate (S1P) receptor modulators [1] and investigational anticancer agents with sub-micromolar potency against HepG2 (IC₅₀ 2.62–4.85 μM) and HeLa (IC₅₀ 0.39–0.75 μM) cell lines [2]. Its structural signature is the simultaneous presence of a 6-methoxy substituent on the coumarin core and a 4-bromo-2-methylphenyl carboxamide side chain.

N-(4-Bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide: Why Close Analogs Cannot Serve as Drop-In Replacements


Coumarin-3-carboxamide biological activity is exquisitely sensitive to aniline-ring substitution topology. Patent SAR data for S1P receptor modulation demonstrate that moving a single methyl or halogen substituent on the N-phenyl ring can shift receptor subtype selectivity or abolish activity entirely [1]. The 4-bromo-2-methylphenyl pattern of 825599-79-9 is regioisomerically distinct from the commercially abundant N-(4-bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 314272-99-6, lacking the 2-methyl group) and from regioisomers such as N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 74556-02-8) [2]; these positional changes alter lipophilicity (predicted LogP), rotational freedom, and hydrogen-bonding capacity in ways that render biological and physicochemical profiles non-interchangeable.

N-(4-Bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (825599-79-9): Quantified Differentiation Evidence Against Closest Structural Analogs


Ortho-Methyl Steric Imprint: Conformational Differentiation vs. N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 314272-99-6)

825599-79-9 carries an ortho-methyl group on the aniline ring absent in CAS 314272-99-6 (the nearest non-methylated analog). This substitution increases the number of heavy atoms from 22 to 24 and raises the predicted LogP by ~0.3 units (estimated from fragment-based contributions), while restricting rotation about the N–aryl bond . In chromene-3-carboxamide adenosine receptor ligands, analogous ortho-substitution has been shown to alter binding pose and subtype selectivity [1].

Conformational analysis Structure-activity relationship Ligand design

Bromo/Methyl Regioisomer Discrimination: Positional Specificity vs. N-(2-Bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 74556-02-8)

825599-79-9 bears the bromine at the 4-position and the methyl at the 2-position of the phenyl ring, whereas CAS 74556-02-8 swaps these substituents (2-bromo-4-methyl). Additionally, CAS 74556-02-8 lacks the 6-methoxy group on the coumarin core (molecular formula C₁₇H₁₂BrNO₃, MW 358.19) [1]. Although quantitative head-to-head potency data are lacking, the coumarin-3-carboxamide patent literature explicitly teaches that 4-halo substitution is preferred for S1P receptor modulation activity [2], providing a mechanistic rationale for selecting the 4-bromo-2-methyl regioisomer over the 2-bromo-4-methyl variant.

Regioisomer specificity Target engagement Medicinal chemistry

6-Methoxy Coumarin Core Contribution: Metabolic and Electronic Differentiation vs. Non-Methoxylated 2-Oxo-2H-Chromene-3-Carboxamides

The 6-methoxy substituent on the coumarin core of 825599-79-9 is absent in generic 2-oxo-2H-chromene-3-carboxamide analogs (e.g., the unsubstituted parent scaffold, C₁₀H₇NO₃, MW 189.17) . The coumarin-3-carboxamide anticancer SAR study by Al-Omari et al. (2021) demonstrated that electron-donating groups on the coumarin ring significantly modulate antiproliferative potency against HepG2 and HeLa cells [1]. Specifically, 6-substituted analogs bearing electron-donating groups consistently outperformed unsubstituted counterparts, with the most potent derivatives achieving HeLa IC₅₀ values of 0.39 μM [1].

Metabolic stability Electronic effects Anticancer activity

Predicted ADME Differentiation: Lipophilicity-Driven Permeability and Protein Binding vs. Less Lipophilic Analogs

The combined 4-bromo-2-methylphenyl substitution and 6-methoxy group confer a predicted LogP of ~4.0 on 825599-79-9. This represents a substantial lipophilicity increase over the des-methyl analog N-(4-bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (experimental LogP = 3.89, measured) [1] and the des-methoxy regioisomer CAS 74556-02-8 (predicted LogP ~3.3) [2]. For CNS-penetrant drug discovery programs, LogP in the 3–5 range is often optimal; the ortho-methyl group can also shield the amide bond from hydrolytic metabolism [3].

Lipophilicity ADME prediction Drug-likeness

N-(4-Bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide: Evidence-Backed Procurement Scenarios


S1P Receptor Modulator Lead Optimization Programs

The Allergan patent family explicitly claims 2-oxo-2H-chromene-3-carboxamide derivatives as S1P receptor modulators, with a preference for 4-halo-substituted N-phenyl groups [1]. The 4-bromo-2-methylphenyl substitution of 825599-79-9 aligns directly with this pharmacophoric requirement. The compound can serve as a key intermediate or reference standard in S1P₁/S1P₅ selectivity profiling campaigns, where regioisomeric purity and defined substitution are critical for reproducible SAR.

Anticancer SAR Expansion on Coumarin-3-Carboxamide Scaffolds

Published coumarin-3-carboxamide derivatives achieve HepG2 IC₅₀ values of 2.62–4.85 μM and HeLa IC₅₀ values of 0.39–0.75 μM [2]. The 6-methoxy-2-oxo-2H-chromene-3-carboxamide core of 825599-79-9 is a validated anticancer scaffold; the 4-bromo-2-methylphenyl amide substituent offers an unexplored vector for improving potency and selectivity against triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma cell lines. The compound's higher LogP (~4.0) may also favor mitochondrial membrane penetration, relevant to apoptosis-targeted coumarin derivatives [3].

Chemical Probe Development for Bromodomain or Kinase Selectivity Screening

The bromophenyl moiety provides a heavy-atom (Br) anomalous scattering signal for X-ray crystallography and a distinctive isotopic pattern (⁷⁹Br/⁸¹Br ≈ 1:1) for mass spectrometry-based target engagement studies. The ortho-methyl group restricts conformational freedom, potentially reducing entropic penalties upon protein binding. This makes 825599-79-9 a preferred chemical probe candidate over non-methylated or regioisomeric alternatives when co-crystallization or cellular target engagement (CETSA) is planned [4].

Pharmacokinetic/ Metabolic Stability Comparator Studies

The ortho-methyl group on the aniline ring of 825599-79-9 is a classic medicinal chemistry strategy for steric shielding of the adjacent amide bond against hydrolytic metabolism [5]. This compound can be used as a positive control ('shielded amide') in comparative metabolic stability assays (e.g., human liver microsome half-life determination) against the non-methylated analog CAS 314272-99-6, allowing direct quantification of the ortho-methyl stabilization effect.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.